6-Amino-3-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound. It features a unique structure that includes a pyrano[2,3-c]pyrazole core, a benzodioxole moiety, and a nitro group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with 3-methyl-1H-pyrazole-5-carbonitrile in the presence of a base, followed by cyclization to form the pyrano[2,3-c]pyrazole ring system. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, bases like sodium hydroxide, and solvents such as ethanol and methanol. Reaction conditions typically involve moderate temperatures (50-100°C) and atmospheric pressure .
Major Products
Major products formed from these reactions include various substituted pyrano[2,3-c]pyrazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
6-Amino-3-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound is unique due to its specific substitution pattern and the presence of both a nitro group and a benzodioxole moiety.
Other Pyrano[2,3-c]pyrazole Derivatives: These compounds share the pyrano[2,3-c]pyrazole core but differ in their substituents, leading to variations in their biological activities and chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C15H11N5O5 |
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Molecular Weight |
341.28 g/mol |
IUPAC Name |
6-amino-3-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H11N5O5/c1-6-12-13(8(4-16)14(17)25-15(12)19-18-6)7-2-10-11(24-5-23-10)3-9(7)20(21)22/h2-3,13H,5,17H2,1H3,(H,18,19) |
InChI Key |
FDIBZOBQVDHSNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Origin of Product |
United States |
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